molecular formula C10H18O4S B6211047 2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid CAS No. 2751610-22-5

2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

Cat. No.: B6211047
CAS No.: 2751610-22-5
M. Wt: 234.3
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Description

2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a specialized organic compound characterized by its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the oxidation of a suitable thiane derivative under controlled conditions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced sulfur-containing compounds.

  • Substitution: : Substitution reactions can introduce different substituents at specific positions on the thiane ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new sulfur-containing compounds.

  • Biology: : The compound may have potential biological activity, making it useful in the study of biochemical processes.

  • Medicine: : It could be explored for its therapeutic properties, possibly leading to the development of new drugs.

  • Industry: : Its unique properties may make it valuable in various industrial applications, such as in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to a cascade of molecular events. The exact molecular targets and pathways involved would need to be determined through detailed research.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

  • 2,2-dimethyl-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid

  • 1,1-dioxo-1lambda6,2-benzothiazole-3-carboxylic acid

Uniqueness

2,2,6,6-tetramethyl-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is unique due to its tetramethylated structure, which provides enhanced stability and reactivity compared to its less substituted counterparts. This structural feature makes it particularly useful in specific chemical reactions and applications.

Properties

CAS No.

2751610-22-5

Molecular Formula

C10H18O4S

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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